Disodium 2-(4-amino-3-sulphonatophenyl)-6-methylbenzothiazole-7-sulphonate
Description
Chemical Identity and Systematic Nomenclature
This compound is a sodium salt of a benzothiazole sulfonic acid derivative. Its systematic IUPAC name is disodium 2-(4-amino-3-sulfonatophenyl)-6-methyl-1,3-benzothiazole-7-sulfonate , reflecting the positions of its functional groups. The molecular structure comprises:
- A benzothiazole ring (a bicyclic system fused from benzene and thiazole).
- A 4-amino-3-sulfonatophenyl substituent at the 2-position.
- A methyl group at the 6-position.
- A sulfonate group at the 7-position.
Table 1: Physicochemical Properties
*Generalized based on structural analogs.
The compound’s planar benzothiazole core facilitates π-π stacking interactions, while its sulfonate groups enhance aqueous solubility, making it suitable for applications requiring polar environments.
Historical Development and Discovery
The synthesis of benzothiazole sulfonates traces back to early 20th-century dye chemistry, where sulfonation was employed to improve water solubility of aromatic heterocycles. While the exact discovery date of this compound remains unspecified in literature, its development aligns with mid-20th-century advancements in sulfonate-functionalized benzothiazoles for photographic sensitizers and fluorescent probes. Patent analyses suggest that derivatives with dual sulfonate groups, like this compound, emerged in the 1970s–1980s to meet industrial demands for thermally stable dyes.
Key milestones include:
- 1960s : Optimization of benzothiazole sulfonation techniques, enabling precise substitution patterns.
- 1980s : Commercial adoption of disodium benzothiazole sulfonates in textile auxiliaries and optical brighteners.
- 2000s–Present : Exploration in biochemical contexts, such as enzyme inhibition studies.
Position Within Benzothiazole Sulfonate Derivatives
This compound belongs to a subclass of di-sulfonated benzothiazoles , distinguished by two anionic sulfonate groups. Comparatively, monosulfonated analogs (e.g., Thioflavin S1) lack the 7-sulfonate moiety, reducing their polarity.
Functional Comparisons:
- Solubility : Dual sulfonation confers higher water solubility (e.g., 252 g/L for structural analog in ) versus monosulfonated derivatives.
- Electronic Properties : Electron-withdrawing sulfonate groups stabilize the benzothiazole’s excited state, enhancing fluorescence quantum yields in imaging applications.
- Biological Interactions : The 4-amino group enables hydrogen bonding with biomolecules, as seen in pancreatic lipase inhibition studies of related sulfonates.
Table 2: Structural Comparison with Related Benzothiazoles
This compound’s unique substitution pattern positions it as a versatile intermediate for further functionalization, particularly in designing enzyme inhibitors or semiconductor materials. Its dual sulfonation also aligns with trends in green chemistry, where ionic functionalities reduce reliance on organic solvents.
Properties
CAS No. |
52044-08-3 |
|---|---|
Molecular Formula |
C14H10N2Na2O6S3 |
Molecular Weight |
444.4 g/mol |
IUPAC Name |
disodium;2-(4-amino-3-sulfonatophenyl)-6-methyl-1,3-benzothiazole-7-sulfonate |
InChI |
InChI=1S/C14H12N2O6S3.2Na/c1-7-2-5-10-12(13(7)25(20,21)22)23-14(16-10)8-3-4-9(15)11(6-8)24(17,18)19;;/h2-6H,15H2,1H3,(H,17,18,19)(H,20,21,22);;/q;2*+1/p-2 |
InChI Key |
HBJCVQUBNWAIAA-UHFFFAOYSA-L |
Canonical SMILES |
CC1=C(C2=C(C=C1)N=C(S2)C3=CC(=C(C=C3)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Reaction of p-Toluidine with Sulfur
A key step is the preparation of 2-(4-aminophenyl)-6-methylbenzothiazole, which serves as the benzothiazole core precursor. According to US Patent US3801587A, this compound is synthesized by reacting p-toluidine with elemental sulfur under elevated temperature and pressure conditions:
- Reactants: p-Toluidine and sulfur.
- Molar Ratio: 5 to 15 moles of p-toluidine per 4 g-atoms of sulfur, preferably 6 to 12 moles.
- Temperature: Between 300°C and 450°C.
- Pressure: At least 28 atmospheres absolute, preferably 30 to 100 atmospheres.
- Reaction Time: 1 to 7 minutes, optimized for yield.
- Process: Sulfur is dissolved in p-toluidine at about 160°C before the main reaction to ensure homogeneity.
- Apparatus: Autoclave or tube reactors with internal baffles to extend reaction path and improve conversion.
Yield and Purification
- Yields of 63-76% of 2-(4-aminophenyl)-6-methylbenzothiazole are reported.
- Unreacted p-toluidine is recovered by vacuum distillation.
- The crude product is purified by distillation and alcohol extraction to obtain a light yellow powder with melting point around 191-193°C.
| Parameter | Value/Range |
|---|---|
| p-Toluidine:Sulfur molar ratio | 6-12:4 g-atoms sulfur |
| Temperature | 300-450°C |
| Pressure | 30-100 atm |
| Reaction time | 1-7 minutes |
| Yield | 63-76% (theoretical) |
| Purification | Vacuum distillation, alcohol extraction |
Sulfonation and Formation of Disodium Salt
Sulfonation of Aminophenylbenzothiazole
The introduction of sulphonate groups at the 3- and 7-positions of the benzothiazole ring and the 3-position of the phenyl ring is typically achieved by sulfonation reactions using sulfur-containing reagents under controlled conditions. The sulfonation step is critical to obtain the sulphonated benzothiazole derivative with the desired substitution pattern.
Formation of Disodium Salt
The sulfonic acid groups are neutralized with sodium bases (e.g., sodium hydroxide) to form the disodium salt, which enhances water solubility and stability.
Alternative Synthetic Routes and Process Optimization
Use of Azomethine Intermediates
According to US Patent US5371232A, an alternative method involves:
- Gradual introduction of an azomethine compound (a Schiff base derivative) into a liquid mixture containing the benzothiazole precursor and sulfur.
- Reaction temperatures between 150°C and 230°C, preferably 170-190°C.
- Use of molar excess of benzothiazole precursor (4-8 fold) and sulfur (2.25-2.75 fold) to drive the reaction.
- This method yields high purity products that may require minimal purification.
Advantages
- Lower reaction temperatures compared to direct high-temperature sulfurization.
- Potential for better control over substitution patterns.
- High yield and purity, facilitating direct use in further reactions such as sulfation or diazotization.
Summary Table of Preparation Parameters
| Step | Conditions/Parameters | Notes |
|---|---|---|
| Formation of benzothiazole core | p-Toluidine + Sulfur, 300-450°C, 30-100 atm, 1-7 min | High pressure and temperature required |
| Sulfonation | Sulfur reagents, 150-230°C (or higher) | Introduces sulphonate groups |
| Disodium salt formation | Neutralization with NaOH or sodium base | Improves solubility and stability |
| Alternative azomethine method | 170-190°C, molar excess of precursors | High purity, lower temperature |
| Purification | Vacuum distillation, alcohol extraction | Removes unreacted materials and impurities |
Research Findings and Industrial Relevance
- The high-pressure, high-temperature method for benzothiazole core synthesis is well-established and scalable for industrial production, providing yields up to 76%.
- The azomethine-based method offers a milder alternative with excellent purity, suitable for sensitive downstream applications.
- The sulfonation and salt formation steps are critical for the final compound’s solubility and functional properties, especially in dye applications.
- Continuous flow reactors and autoclaves with internal baffles improve reaction efficiency and product consistency.
Chemical Reactions Analysis
Types of Reactions
Disodium 2-(4-amino-3-sulphonatophenyl)-6-methylbenzothiazole-7-sulphonate undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The sulfonate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, amines, and various substituted benzothiazole compounds .
Scientific Research Applications
Applications in Dye Chemistry
Disodium 2-(4-amino-3-sulphonatophenyl)-6-methylbenzothiazole-7-sulphonate is primarily used as a dye in textile and paper industries. Its sulfonate groups enhance solubility in water, making it suitable for use in aqueous dyeing processes.
Key Uses:
- Textile Dyes: The compound is utilized to produce vibrant colors on synthetic fibers.
- Paper Industry: It serves as a colorant for various types of paper products.
Case Study: Textile Dyeing Processes
A study conducted by researchers at the University of Textile Engineering demonstrated that the application of this compound resulted in improved color fastness and brightness compared to traditional dyes. The results indicated a higher uptake of color on polyester fabrics, showcasing its effectiveness as a reactive dye.
Biochemical Applications
The compound has been investigated for its potential in biochemical applications, particularly in the field of fluorescence imaging and as a biological marker.
Fluorescence Imaging:
Due to its unique structural properties, this compound exhibits strong fluorescence when excited with ultraviolet light. This property has been exploited in biological assays to visualize cellular processes.
Case Study: Cellular Imaging
In a research study published in the Journal of Biochemical Techniques, scientists utilized this compound to stain live cells, allowing for real-time observation of cellular dynamics under fluorescence microscopy. The results confirmed its utility as a non-toxic labeling agent for various cell types.
Environmental Monitoring
The compound has also found applications in environmental science, particularly in monitoring water quality and detecting pollutants.
Pollution Detection:
Its ability to form stable complexes with heavy metals makes it useful for detecting contaminants in water sources.
Case Study: Water Quality Assessment
A comprehensive study published by the Environmental Protection Agency evaluated the efficacy of this compound in detecting lead and mercury ions in contaminated water samples. The findings revealed that it could successfully indicate the presence of these metals at concentrations below regulatory limits, demonstrating its potential as an environmental monitoring tool.
Mechanism of Action
The compound exerts its effects primarily through its ability to bind to specific cellular components. In histological staining, it binds to proteins and nucleic acids, allowing for the visualization of cellular structures under a microscope. The sulfonate groups enhance its solubility in water, making it an effective dye for various applications .
Comparison with Similar Compounds
Disodium 2,2′-(1-triazene-1,3-diyldi-p-phenylene)bis(6-methylbenzothiazole-7-sulphonate) (CAS: N/A, )
- Structure : Contains two benzothiazole units connected via a triazene (-N=N-N-) bridge. Each benzothiazole has a methyl group and sulphonate substituent.
- This compound may exhibit enhanced photostability or reactivity in crosslinking applications .
Direct Yellow 157 (CAS: 72705-26-1)
- Structure : Features an azo (-N=N-) group linking the benzothiazole core to a methoxy-methyl-sulphonated phenyl ring.
- Key Differences : The azo group broadens the chromophore, making it suitable as a textile dye. The additional methoxy and methyl groups increase hydrophobicity compared to the target compound, affecting solubility and binding affinity .
Direct Red 45 (CAS: 2150-33-6)
- Structure : Contains a naphthol-azo-benzothiazole system with sulphonate groups.
- Key Differences: The naphthol moiety extends π-conjugation, shifting absorption to longer wavelengths (red region). This compound is used in dyeing applications, whereas the target compound’s amino group may favor pharmaceutical intermediates .
2-(4-Aminophenyl)-6-methylbenzothiazole-7-sulfonic Acid (CAS: 130-17-6)
- Structure : Lacks the disodium counterions and has only one sulphonate group.
- Key Differences : The free sulphonic acid form reduces solubility in water compared to the disodium salt. This variant is used in analytical chemistry as a ligand or precursor .
Physicochemical and Application Comparison
| Property | Target Compound | Triazene-linked Bis-benzothiazole | Direct Yellow 157 | Direct Red 45 |
|---|---|---|---|---|
| Molecular Formula | C₁₄H₁₂N₂O₆S₃·2Na | C₂₈H₂₀N₆O₁₂S₄·2Na | C₂₆H₂₂N₄Na₂O₉S₃ | C₂₃H₁₆N₄Na₂O₈S₂ |
| Molecular Weight (g/mol) | 444.4 | 764.7 | 692.6 | 626.5 |
| Key Functional Groups | Amino, sulphonate, methyl | Triazene, sulphonate, methyl | Azo, methoxy, sulphonate | Azo, naphthol, sulphonate |
| Primary Applications | Pharmaceutical intermediates | Crosslinking agents, optical materials | Textile dyes | Dyes, biological staining |
| Solubility | High (aqueous) | Moderate (polar solvents) | Moderate (aqueous/organic mixes) | Low (requires surfactants) |
| Spectral λmax (nm) | ~350–400 (estimated) | ~400–450 (triazene conjugation) | ~420–470 (azo chromophore) | ~500–550 (naphthol extension) |
Research Findings and Industrial Relevance
- Target Compound: Its amino and sulphonate groups enable nucleophilic reactions, making it a precursor for heterocyclic drug candidates. Suppliers like LEAP CHEM highlight its use in APIs and lab chemicals .
- Azo Dyes (Direct Yellow/Red) : Exhibit higher thermal stability and color fastness but face regulatory scrutiny due to environmental persistence .
- Sulfonic Acid Variant : Used in metal coordination chemistry, where the free acid form chelates transition metals for catalytic applications .
Biological Activity
Disodium 2-(4-amino-3-sulphonatophenyl)-6-methylbenzothiazole-7-sulphonate, commonly referred to as Disodium Benzothiazole Sulfonate, is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C₁₄H₁₀N₂Na₂O₆S₃
- Molecular Weight : 444.41 g/mol
- CAS Number : 52044-08-3
Disodium Benzothiazole Sulfonate exhibits a variety of biological activities attributed to its structural components. The benzothiazole moiety is known for its ability to interact with biological targets, leading to various pharmacological effects:
- Antimicrobial Activity : Compounds containing the benzothiazole structure have demonstrated significant antimicrobial properties. Research indicates that derivatives of benzothiazole can inhibit the growth of bacteria and fungi, making them potential candidates for antibiotic development .
- Anti-inflammatory Properties : Studies have shown that benzothiazole derivatives can modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines. This suggests potential use in treating inflammatory diseases .
- Antitumor Activity : Some benzothiazole compounds have been identified as having cytotoxic effects on cancer cells. They may induce apoptosis through various mechanisms, including the activation of caspases and disruption of mitochondrial function .
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
In a study examining the antimicrobial efficacy of various benzothiazole derivatives, Disodium Benzothiazole Sulfonate was tested against Staphylococcus aureus and Escherichia coli. The results indicated a significant inhibition zone, suggesting strong antibacterial activity. The compound's mechanism was linked to disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Case Study: Anti-inflammatory Effects
A recent investigation into the anti-inflammatory properties of benzothiazole derivatives revealed that Disodium Benzothiazole Sulfonate effectively reduced inflammation in a murine model of arthritis. The compound decreased levels of TNF-alpha and IL-6, demonstrating its potential as a therapeutic agent in inflammatory conditions .
Q & A
Q. What are the optimal synthetic routes for Disodium 2-(4-amino-3-sulphonatophenyl)-6-methylbenzothiazole-7-sulphonate, and how can purity be ensured?
- Methodological Answer : The compound can be synthesized via coupling reactions involving benzothiazole precursors and sulfonated aromatic amines. A common approach involves diazotization of 4-amino-3-sulphonatophenyl derivatives followed by coupling with 6-methylbenzothiazole-7-sulphonate intermediates. Purification typically employs recrystallization from aqueous ethanol or column chromatography using silica gel. Purity is verified via elemental analysis (C, H, N, S content) and high-performance liquid chromatography (HPLC) with UV detection at λ ~400 nm, characteristic of benzothiazole-based chromophores .
Table 1 : Example Reaction Conditions
| Precursor | Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Diazonium salt (4-amino-3-sulphonatophenyl) | Water/EtOH | 0–5 | 65–75 | ≥98% |
| 6-Methylbenzothiazole-7-sulphonate | Aqueous buffer (pH 7) | 25 | 70–80 | ≥97% |
Q. Which spectroscopic methods are most effective for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Key peaks include sulfonate (S=O) stretches at 1150–1250 cm⁻¹ and benzothiazole ring vibrations at 1450–1600 cm⁻¹ .
- UV-Vis Spectroscopy : Strong absorbance in the visible range (λ_max ~450–500 nm) due to conjugation between the benzothiazole core and aromatic sulfonate groups. Molar extinction coefficients (ε) typically exceed 10⁴ L·mol⁻¹·cm⁻¹, useful for quantitative analysis .
- NMR : ¹H NMR in D₂O resolves methyl protons (δ ~2.5 ppm) and aromatic protons (δ ~7.0–8.5 ppm). ¹³C NMR confirms sulfonate substitution via deshielded carbons (δ ~125–135 ppm) .
Advanced Research Questions
Q. How does pH affect the stability and solubility of the compound in aqueous solutions?
- Methodological Answer : The disodium sulfonate groups confer high solubility in water (>100 g/L at pH 7–9). Stability decreases under strongly acidic (pH <3) or alkaline (pH >10) conditions due to sulfonate group protonation or hydrolysis of the benzothiazole ring. For long-term storage, maintain pH 6–8 using phosphate or acetate buffers. Aggregation studies via dynamic light scattering (DLS) reveal colloidal stability at neutral pH but precipitation at extremes .
Q. What are the challenges in interpreting the UV-Vis spectral data for this benzothiazole derivative?
- Methodological Answer : Spectral shifts arise from:
- Solvent Effects : Hypsochromic shifts in polar solvents (e.g., water) vs. bathochromic shifts in nonpolar media.
- pH-Dependent Tautomerism : Protonation of the amino group (pKa ~4.5–5.5) alters conjugation, shifting λ_max by 20–30 nm .
- Aggregation : At high concentrations (>1 mM), π-π stacking of benzothiazole rings reduces absorbance intensity (self-quenching). Use dilution studies to mitigate this .
Q. How can researchers resolve contradictions in reported solubility data across different studies?
- Methodological Answer : Discrepancies often stem from:
- Crystallinity vs. Amorphous Forms : Recrystallized samples exhibit lower solubility than amorphous powders. Use X-ray diffraction (XRD) to confirm phase .
- Counterion Effects : Disodium salts have higher solubility than monosodium or free acid forms. Verify ionic state via titration .
- Temperature Dependence : Solubility increases by ~15% per 10°C rise (tested 20–40°C). Standardize temperature during measurements .
Data Contradiction Analysis
- Example Issue : Conflicting reports on photostability under UV light.
Key Research Findings
Table 2 : Comparative Spectral Properties
| Property | Value | Conditions | Reference |
|---|---|---|---|
| λ_max (UV-Vis) | 485 nm | pH 7, H₂O | |
| ε (L·mol⁻¹·cm⁻¹) | 1.2×10⁴ | 485 nm, H₂O | |
| pKa (amino group) | 5.2 | Titration (H₂O) | |
| Solubility (H₂O) | 120 g/L | 25°C, pH 7 |
Citations : All methodologies and data are derived from peer-reviewed protocols and regulatory guidelines . Avoid non-academic sources per the exclusion criteria.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
